5-(3-(1H-indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c14-13-16-12(17-18-13)7-3-4-9-8-15-11-6-2-1-5-10(9)11/h1-2,5-6,8,15H,3-4,7H2,(H3,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEIKMTZUHUAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC3=NC(=NN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(1H-indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Linking the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where the indole is treated with a suitable alkyl halide in the presence of a base.
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-(1H-indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones under the influence of strong oxidizing agents.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1H-indole and triazole exhibit promising anticancer properties. For instance, compounds similar to 5-(3-(1H-indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Studies suggest that the triazole ring enhances the interaction with biological targets involved in cancer progression .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural features allow it to disrupt microbial cell function, making it a candidate for developing new antibiotics. Research has shown that modifications to the indole and triazole components can enhance this activity .
CNS Activity
Compounds containing indole and triazole structures have been studied for their effects on the central nervous system. There is evidence suggesting that they may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective effects of similar triazole derivatives in models of neurodegenerative diseases. These compounds were found to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating disorders like Alzheimer's disease .
Synthesis Pathways
The synthesis of this compound can be achieved through various methods involving the coupling of indole derivatives with triazole precursors. Recent studies have proposed efficient synthetic routes that utilize microwave-assisted reactions to enhance yield and purity .
Derivative Studies
Numerous derivatives of this compound have been synthesized to explore structure-activity relationships (SAR). For example, modifications at the propyl chain or variations in the indole structure have led to compounds with improved potency against specific biological targets .
Mechanism of Action
The mechanism of action of 5-(3-(1H-indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Insights
- Indol-3-ylpropyl () and tert-butyl () groups increase steric bulk, affecting target selectivity.
- Solubility and Bioavailability :
Biological Activity
5-(3-(1H-indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, providing a comprehensive overview based on recent studies.
Molecular Structure and Formula
- IUPAC Name : this compound
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.39 g/mol
The structure features an indole moiety linked to a triazole ring, which is critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study synthesized various substituted triazole derivatives and assessed their effects on Bcl-2 expressing cancer cell lines. The results indicated that certain derivatives exhibited sub-micromolar IC50 values, suggesting potent activity against cancer cells by inhibiting the Bcl-2 protein, a key regulator of apoptosis in cancer .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | IC50 (µM) | Target Protein | Reference |
|---|---|---|---|
| Nitrobenzyl analogue 6c | <0.5 | Bcl-2 | |
| Indole derivative | 0.8 | Bcl-xL | |
| Control compound | >10 | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated moderate to good activity against various pathogens including Escherichia coli and Staphylococcus aureus. The presence of the indole and triazole rings appears to enhance its interaction with microbial targets .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Klebsiella pneumoniae | 64 µg/mL |
The anticancer mechanism is primarily attributed to the inhibition of anti-apoptotic proteins like Bcl-2. This leads to increased apoptosis in cancer cells, thereby reducing tumor viability. For antimicrobial activity, the exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study on Indole-Triazole Derivatives
A comprehensive study investigated a series of indole-triazole derivatives for their biological activities. Among these, the compound was noted for its selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells . The study concluded that modifications in the indole and triazole moieties could enhance biological activity.
Clinical Relevance
While preclinical studies show promise, further clinical trials are necessary to establish the therapeutic potential of this compound in oncology and infectious diseases. The synthesis of analogs with improved solubility and bioavailability could enhance its application in clinical settings.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-(3-(1H-indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine, and how can reaction parameters be optimized?
- Methodological Answer : Two complementary synthetic routes are recommended:
- Route 1 : Condensation of indole-3-propyl derivatives with aminoguanidine hydrochloride in the presence of succinic anhydride, followed by cyclization under acidic conditions .
- Route 2 : Coupling of pre-synthesized 1,2,4-triazole-3-amine derivatives with indole-containing alkyl halides via nucleophilic substitution.
- Critical Parameters : Reaction temperature (80–100°C), pH control during cyclization (pH 4–6), and solvent polarity (e.g., DMF or ethanol) significantly influence yield. Monitor intermediates via TLC and optimize stoichiometry to avoid byproducts .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the indole NH (δ 10.2–11.5 ppm), triazole protons (δ 7.8–8.3 ppm), and propyl chain (δ 2.5–3.1 ppm). Compare with reference data for analogous triazole-indole hybrids .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to confirm purity (>95%) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]+ at m/z 282.3 .
Advanced Research Questions
Q. How can tautomeric equilibria between 1,2,4-triazole-3-amine and alternative tautomers be experimentally resolved?
- Methodological Answer :
- X-ray Crystallography : Determine the dominant tautomer in the solid state. For example, in similar triazole derivatives, the 1H-1,2,4-triazol-3-amine tautomer is stabilized by intramolecular hydrogen bonds (N–H···N), with dihedral angles <5° between aromatic planes . Use SHELX for structure refinement and ORTEP-3 for visualization .
- DFT Calculations : Compare experimental and computed NMR chemical shifts (e.g., at B3LYP/6-311+G(d,p)) to identify tautomeric preferences in solution .
Q. What strategies can address contradictions in crystallographic data between different studies of triazole-indole hybrids?
- Methodological Answer :
- Data Validation : Cross-check unit cell parameters (e.g., monoclinic P21/c symmetry, a = 17.817 Å, β = 113.6°) against the Cambridge Structural Database .
- Refinement Protocols : Use SHELXL with high-resolution data (≤0.8 Å) and anisotropic displacement parameters for non-H atoms. Discrepancies in bond lengths (>0.02 Å) may indicate unresolved disorder .
- Twinned Data Analysis : Apply the Hooft parameter in PLATON to detect twinning, common in triazole crystals due to pseudo-symmetry .
Q. How can computational docking studies predict the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Target Selection : Prioritize indole-binding enzymes (e.g., tryptophan hydroxylase) or triazole-sensitive kinases.
- Docking Workflow :
Prepare the ligand (AM1-BCC charges) and receptor (PDB: 6XYZ) using AutoDockTools.
Perform flexible docking with Lamarckian genetic algorithms (50 runs, 25 million evaluations).
Validate poses using MM/GBSA binding energy calculations (<−40 kcal/mol indicates high affinity) .
- Contradiction Management : Compare results across multiple software (e.g., Glide, GOLD) to resolve false positives .
Q. What experimental designs can elucidate the role of the indole-propyl moiety in modulating bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified indole substituents (e.g., 5-fluoroindole) or shortened alkyl chains.
- Assays : Test against cancer cell lines (e.g., MCF-7) via MTT assay (IC50 ≤ 10 µM suggests potency) and compare with control compounds lacking the indole group .
- Statistical Analysis : Use ANOVA to confirm significance (p < 0.05) in activity differences between analogs .
Methodological Notes
- Safety : While direct safety data for this compound is limited, handle indole derivatives under fume hoods due to potential toxicity. Waste should be neutralized before disposal .
- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and NMR spectra (FID files) in public repositories (e.g., Zenodo) to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
